molecular formula C22H24N2O3S B2414367 N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide CAS No. 953972-32-2

N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide

Cat. No.: B2414367
CAS No.: 953972-32-2
M. Wt: 396.51
InChI Key: KIHJYPQPBGPRHZ-UHFFFAOYSA-N
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Description

N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide (CAS 953972-32-2) is a chemical compound with a molecular formula of C22H24N2O3S and a molecular weight of 396.51 g/mol . This molecule features a naphthalene-1-sulfonamide group linked to a 2-phenylmorpholine moiety through an ethylenediamine chain. The structural combination of a naphthalene-sulfonamide and a phenylmorpholine suggests potential as a versatile scaffold in medicinal chemistry research. Compounds containing naphthalene-sulfonamide groups have been investigated for diverse biological activities, including serving as inhibitors for enzymes like tubulin polymerase, showing promise in anticancer research , and being explored in multi-target approaches for complex diseases such as Alzheimer's and diabetes . The presence of the morpholine ring, a common feature in pharmaceuticals, can influence the molecule's physicochemical properties and bioavailability . This product is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c25-28(26,22-12-6-10-18-7-4-5-11-20(18)22)23-13-14-24-15-16-27-21(17-24)19-8-2-1-3-9-19/h1-12,21,23H,13-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHJYPQPBGPRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide is a sulfonamide compound that has attracted attention for its potential therapeutic applications, particularly as an inhibitor of key biological targets. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • Morpholine ring : A six-membered ring containing oxygen and nitrogen.
  • Naphthalene moiety : A polycyclic aromatic hydrocarbon providing hydrophobic characteristics.
  • Sulfonamide group : Contributing to its biological activity through mimicking natural substrates.

The molecular formula is C22H24N2O3SC_{22}H_{24}N_{2}O_{3}S with a molecular weight of approximately 396.5 g/mol .

This compound acts primarily through the inhibition of specific enzymes. The sulfonamide group allows the compound to mimic natural substrates, effectively blocking active sites on enzymes involved in critical biochemical pathways. This inhibition can lead to therapeutic effects in various diseases, including metabolic and inflammatory conditions.

Inhibition of Factor Xa

Recent studies have identified this compound as a potent inhibitor of human Factor Xa (FXa), a crucial enzyme in the blood coagulation cascade. This activity suggests potential applications in anticoagulant therapy.

Targeting Fatty Acid Binding Protein 4 (FABP4)

Research has shown that derivatives of naphthalene-1-sulfonamide, including this compound, exhibit significant binding affinity to FABP4. FABP4 plays a vital role in metabolic and inflammatory processes, making it a promising target for treating immunometabolic diseases such as diabetes and atherosclerosis. The binding affinities of these compounds were found to be comparable or superior to existing inhibitors, indicating their potential for further development .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the morpholine derivative : Reacting phenylamine with ethylene oxide.
  • Alkylation : Introducing the ethyl group through alkylation reactions.
  • Sulfonamide formation : Reacting the alkylated product with naphthalene sulfonyl chloride in the presence of a base like triethylamine.

This method emphasizes controlled reaction conditions to optimize yield and purity .

Applications in Research and Medicine

This compound has several potential applications:

  • Anticoagulant therapy : As an FXa inhibitor, it may be beneficial in managing thrombotic disorders.
  • Metabolic disease treatment : Its role as a FABP4 inhibitor positions it as a candidate for therapies targeting obesity-related metabolic disorders.
  • Biochemical probes : It can be utilized in research settings to study enzyme activity and protein interactions, aiding in drug discovery efforts.

Case Studies and Research Findings

StudyFindings
Inhibition of FXaDemonstrated potent inhibition with implications for anticoagulant therapy.
FABP4 InhibitionIdentified as a selective inhibitor with promising binding affinities compared to existing drugs .
Synthesis EfficiencyDeveloped efficient synthetic routes that minimize the need for complex purification steps .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have indicated that naphthalene sulfonamides, including N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide, exhibit promising anticancer properties. These compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, they have been shown to interfere with the signaling pathways of cancer cells, leading to apoptosis (programmed cell death) and reduced tumor size in preclinical models.

1.2 Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Research indicates that naphthalene sulfonamides can inhibit bacterial growth by disrupting bacterial cell wall synthesis or inhibiting essential enzymes. This makes them potential candidates for developing new antibiotics, especially in an era of increasing antibiotic resistance.

Mechanistic Insights

2.1 Mode of Action
The mechanism by which this compound exerts its effects involves several biochemical pathways:

  • Inhibition of Enzymatic Activity: The compound can act as an inhibitor of specific enzymes that are vital for tumor growth and bacterial survival.
  • Receptor Modulation: It may interact with various receptors involved in cell signaling, altering cellular responses that lead to reduced proliferation or increased apoptosis.

Synthesis and Characterization

3.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from naphthalene derivatives and morpholine precursors. The process includes:

  • Formation of the Naphthalene Sulfonamide: This is achieved through sulfonation reactions followed by nucleophilic substitution.
  • Coupling with Morpholine Derivatives: The final product is obtained by coupling the naphthalene sulfonamide with morpholine derivatives under controlled conditions to ensure high yield and purity.

3.2 Analytical Techniques
Characterization of the synthesized compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR): To confirm the molecular structure.
  • Mass Spectrometry (MS): For molecular weight determination.
  • Infrared Spectroscopy (IR): To identify functional groups.

Case Studies

4.1 Case Study: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent in oncology.

4.2 Case Study: Antimicrobial Testing
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its viability as a new antimicrobial agent.

Q & A

Basic: What synthetic strategies are employed to prepare N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide?

Answer:
The synthesis typically involves coupling a naphthalene sulfonyl chloride derivative with a morpholine-containing amine. For example:

  • Step 1: React 2-naphthalenesulfonyl chloride (CAS 93-11-8) with 2-(2-phenylmorpholin-4-yl)ethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond .
  • Step 2: Purify the product via column chromatography and confirm structure using ¹H/¹³C NMR and mass spectrometry (ESI-TOF) .
    Key challenges include optimizing reaction time and avoiding side reactions from competing nucleophiles.

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Answer:
Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in deuterated solvents (e.g., DMSO-d₆) to confirm proton environments and carbon frameworks. Peaks for the naphthalene ring (δ 7.5–8.3 ppm) and morpholine protons (δ 2.5–3.5 ppm) are diagnostic .
  • Mass Spectrometry (ESI-TOF): Accurate mass measurements (e.g., [M+H]⁺) within ±5 ppm error confirm molecular formula .
  • Elemental Analysis: Combustion analysis for C, H, N, S ensures purity (>95%) .

Advanced: What crystallographic methods are suitable for resolving the 3D structure of this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELX software (e.g., SHELXL for refinement) to solve the structure. High-resolution data (≤1.0 Å) are critical for resolving morpholine ring puckering and sulfonamide torsion angles .
  • Fragment Screening: Co-crystallization with target proteins (e.g., enzymes) can reveal binding modes. SHELXC/D/E pipelines enable rapid phase determination in macromolecular complexes .
  • Twinned Data Refinement: For challenging crystals, SHELXL’s twin refinement tools (e.g., BASF parameter) improve model accuracy .

Advanced: How does the morpholine moiety influence biological activity in sulfonamide derivatives?

Answer:

  • Enhanced Solubility: The morpholine ring’s polarity improves aqueous solubility, critical for in vitro assays .
  • Target Engagement: Structural analogs (e.g., Pitstop® 2, CAS 1419320-73-2) show that the morpholine group facilitates clathrin inhibition by mimicking endogenous protein motifs .
  • Anti-Biofilm Activity: Derivatives with similar morpholine-ethyl chains exhibit potent activity against Gram-positive bacteria, likely via disruption of membrane integrity .
    Methodological Note: Structure-activity relationship (SAR) studies involve synthesizing analogs with modified morpholine substituents (e.g., phenyl to cyclohexyl) and testing in biofilm assays .

Advanced: What analytical strategies address contradictions in biochemical data for this compound?

Answer:

  • Dose-Response Curves: Replicate experiments across multiple concentrations (e.g., 0.1–100 µM) to distinguish true activity from assay artifacts.
  • Off-Target Screening: Use proteome-wide approaches (e.g., thermal shift assays) to identify non-specific interactions .
  • Metabolic Stability: Assess half-life in liver microsomes to rule out rapid degradation as a cause of inconsistent activity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Storage: Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent degradation .
  • Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; wash thoroughly after use.
  • Disposal: Incinerate via certified hazardous waste facilities. Do not release into waterways due to potential ecotoxicity .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics?

Answer:

  • LogP Prediction: Tools like MarvinSketch estimate logP (~3.5) to prioritize analogs with improved membrane permeability .
  • Docking Studies: AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., clathrin), guiding substitutions at the naphthalene or morpholine moieties .
  • ADMET Prediction: SwissADME or ADMETLab2.0 predicts absorption, metabolism, and toxicity to reduce late-stage attrition .

Advanced: What techniques characterize polymorphic forms of this compound?

Answer:

  • Powder X-ray Diffraction (PXRD): Compare experimental patterns with simulated data from SCXRD to identify polymorphs .
  • Differential Scanning Calorimetry (DSC): Detect melting points and thermal transitions (e.g., enantiotropic vs. monotropic) .
  • Solid-State NMR: Resolve hydrogen-bonding networks and molecular packing differences between forms .

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